molecular formula C19H22N2O5S B2443449 2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide CAS No. 2034411-25-9

2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide

Cat. No. B2443449
CAS RN: 2034411-25-9
M. Wt: 390.45
InChI Key: YQFWFVKTKHHQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that is commonly used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a critical role in a variety of physiological processes. In

Scientific Research Applications

Drug Labeling and Radiochemistry

The compound has been explored for drug labeling purposes. A study by Noel et al. (1972) on the synthesis of Sulpiride, a closely related compound, with carbon 14 labeling highlights the significance of such chemicals in tracking and studying drug distribution and metabolism. The specific activity and radiochemical purity achieved suggest the utility of these compounds in pharmacokinetic studies (J. Noel, A. Benakis, M. Herbert, L. Pichat, M. Thominet, 1972).

Analytical Chemistry and Sensor Development

In analytical chemistry, these compounds have been utilized in the development of selective electrodes. Saleh and Gaber (2001) demonstrated the use of a Sulpiride drug, a compound with structural similarities, as a novel electroactive material for constructing a PVC-based Zn2+-selective electrode. This highlights the compound's potential in developing sensors for metal ion detection, which could be crucial for environmental monitoring and industrial processes (M. B. Saleh, A. Gaber, 2001).

Pharmacological Research

In the field of pharmacology, compounds with the mentioned chemical structure have been investigated for their therapeutic potential. The study by Tuğrak et al. (2020) on novel benzenesulfonamides carrying a benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors reveals the compound's potential in treating conditions associated with enzyme dysregulation. Their findings suggest that such compounds can be lead candidates for further drug development efforts due to their nanomolar inhibitory potencies against key enzymes (M. Tuğrak, H. I. Gül, B. Anıl, I. Gülçin, 2020).

Materials Science and Supramolecular Chemistry

In materials science, the structural elements of such compounds have been explored for designing novel materials with specific properties. Lightfoot et al. (1999) discussed the assembly of aryl rings into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a new mode of organization for columnar liquid crystals. This indicates the potential of such compounds in creating materials with unique electronic or photonic properties, relevant for technology and research applications (M. Lightfoot, F. Mair, R. Pritchard, J. Warren, 1999).

properties

IUPAC Name

2-methoxy-5-[(2-methoxy-1,3-dihydroinden-2-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-8-7-15(9-16(17)18(20)22)27(23,24)21-12-19(26-2)10-13-5-3-4-6-14(13)11-19/h3-9,21H,10-12H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFWFVKTKHHQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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